molecular formula C7H3BrF3N3 B11855010 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11855010
M. Wt: 266.02 g/mol
InChI Key: WBOXXZVLICSCIO-UHFFFAOYSA-N
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Description

The compound features a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 8, which confer distinct electronic and steric properties. These substitutions enhance its lipophilicity and metabolic stability, making it a promising intermediate in drug discovery and organic synthesis .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H

InChI Key

WBOXXZVLICSCIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically occurs at 140°C and completes within 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential for scalable and efficient production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group and triazole ring. Common nucleophiles and conditions include:

NucleophileReagents/ConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°C6-Amino derivatives72–85%
ThiolsNaH, THF, rt6-Thioether derivatives65–78%
AlkoxidesCuI, DMSO, 100°C6-Ether derivatives60–70%

Mechanism :

  • The trifluoromethyl group activates the aromatic ring by increasing electrophilicity at position 6.

  • Nucleophilic attack followed by departure of bromide completes the substitution.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom facilitates palladium- or copper-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventProductYield
Aryl-B(OH)₂Pd(PPh₃)₄K₂CO₃DME/H₂OBiaryl derivatives80–92%
Vinyl-BpinPdCl₂(dppf)CsFTHFAlkenyl derivatives75–88%

Buchwald-Hartwig Amination

AmineCatalystLigandProductYield
PiperidinePd(OAc)₂Xantphos6-Amino derivatives85%
AnilinePd₂(dba)₃BINAPArylaminated products78%

Cyclization and Ring-Opening Reactions

The triazole ring participates in cycloaddition and ring-opening processes under specific conditions:

Reaction TypeReagents/ConditionsProductNotes
[3+2] CycloadditionNaN₃, CuI, 120°CTetrazolo-fused derivativesForms triazole-tetrazole hybrids
Acidic HydrolysisHCl (conc.), refluxPyridine-2-amine intermediatesSelective ring opening

Synthetic Pathways

A catalyst-free microwave-mediated method is widely used for synthesizing this compound:

Procedure :

  • Reactants : Enaminonitrile (1.0 eq), benzohydrazide (1.2 eq).

  • Conditions : Microwave irradiation (140°C, 30 min), dry toluene.

  • Yield : 82–90% .

Mechanistic Pathway :

  • Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A .

  • Cyclization : Intramolecular attack by the nitrogen lone pair generates intermediate B .

  • Aromatization : Elimination of water yields the triazolo[1,5-a]pyridine core .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, it can undergo defluorination under extreme conditions:

ReactionConditionsProductYield
HydrolysisH₂SO₄ (98%), 200°CCarboxylic acid derivative40%
ReductionLiAlH₄, THF, refluxCH₂F-substituted derivative55%

Comparative Reactivity Table

PositionReactivityPreferred Reactions
C-6 (Br)HighSNAr, Cross-coupling
C-8 (CF₃)LowDefluorination (rare)
Triazole NModerateCycloadditions, alkylation

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridines are highly dependent on substituent positions. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference CAS/ID
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at C6 198.02 Intermediate for Suzuki coupling 356560-80-0
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at C7 198.02 Antibacterial agent precursor 1053655-66-5
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Br at C6, CH₃ at C5 212.05 Antimicrobial activity 746668-59-7
Target Compound Br at C6, CF₃ at C8 ~267.03 (calculated) Enhanced lipophilicity, drug design Inferred from
  • Bromine Position : Bromine at C6 (as in the target compound) facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., CN group introduction via palladium catalysis) . In contrast, C7-bromo analogs exhibit distinct reactivity patterns.

Biological Activity

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article compiles research findings, case studies, and data tables to elucidate its biological activity.

  • Molecular Formula : C7_7H3_3BrF3_3N3_3
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 2155875-89-9

Inhibitory Activity Against Kinases

Recent studies have highlighted the compound's inhibitory effects on c-Met kinase, which plays a critical role in various cancers. The compound's structure allows it to interact effectively with the kinase domain.

Table 1: IC50 Values of this compound

CompoundTarget KinaseIC50 (μM)
This compoundc-Met0.09
Foretinib (Positive Control)c-Met0.019

The above data indicates that the compound exhibits potent inhibitory activity against c-Met kinase comparable to established inhibitors like Foretinib .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound has significant potential as an anticancer agent due to its ability to induce cell death in these lines .

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies have shown that it can cause cell cycle arrest in the G0/G1 phase and lead to late apoptosis in A549 cells .

Case Studies

A notable study involved the synthesis of various triazolo derivatives where the biological activity of compounds was evaluated against c-Met overexpressed cancer cell lines. The study found that fluorine substitution at specific positions significantly enhanced cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazolo ring can influence both kinase inhibition and cytotoxicity. Compounds with a trifluoromethyl group at the 8-position showed improved potency compared to their non-fluorinated counterparts .

Q & A

Q. Example Protocol

React N-(2-pyridyl)guanidine with PIFA (PhI(OCOCF₃)₂) in acetonitrile to form the triazole core.

Introduce bromine at position 6 using NBS (N-bromosuccinimide) under radical conditions.

Install the trifluoromethyl group via Cu-mediated coupling with CF₃I .

How is structural characterization performed for this compound?

Basic Research Question
Characterization relies on:

  • Elemental Analysis : Verify C, H, N content (e.g., deviations < 0.1% between calculated and observed values) .
  • Spectroscopy :
    • IR : Confirm carbonyl (1680–1700 cm⁻¹) and nitrile (2210–2220 cm⁻¹) groups .
    • NMR : Distinguish aromatic protons (δ 6.5–8.5 ppm) and triazole protons (δ 8.0–9.5 ppm) .
  • X-ray Crystallography : Resolve fused-ring planarity and substituent orientations (e.g., dihedral angles < 5°) .

Advanced Consideration
Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomers or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

What strategies optimize reaction yields for triazolopyridine derivatives?

Advanced Research Question
Key factors include:

  • Catalyst Selection : Pd(PPh₃)₄ for cross-coupling (80–90% yield) vs. CuBr/phenanthroline for oxidative cyclization (60–70% yield) .
  • Solvent Effects : Acetic acid enhances cyclization efficiency vs. DMF for SNAr reactions .
  • Temperature Control : Reflux (100–120°C) for cyclization vs. room temperature for halogenation .

Advanced Research Question

  • Drug Design :
    • JAK/STAT Inhibition : Bromo-trifluoromethyl derivatives disrupt ATP-binding pockets in kinases .
    • Antimicrobial Agents : Derivatives with diphenyl sulfide moieties exhibit MIC values of 2–8 µg/mL against S. aureus .
  • Materials Science :
    • OLEDs : Triazolopyridines with electron-withdrawing groups (e.g., CF₃) enhance electron mobility in light-emitting layers .

Advanced Research Question

  • Structure-Activity Relationships (SAR) :
    • Position 6 : Bromine enhances steric bulk for kinase selectivity .
    • Position 8 : Trifluoromethyl improves metabolic stability and lipophilicity (clogP ~2.5) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in JAK2’s hydrophobic pocket .

Q. Example Protocol

Synthesize a library of 6-bromo-8-substituted analogs (e.g., CF₃, CN, NO₂).

Screen against kinase panels (e.g., DiscoverX) to identify selective hits.

Validate top candidates in xenograft models .

Notes

  • Data Sources : PubChem, EPA DSSTox, and peer-reviewed journals are prioritized for reliability .
  • Contradictions : Variations in synthetic yields (e.g., 58% vs. 88%) reflect solvent/catalyst optimization needs .
  • Safety : Handle brominated compounds in fume hoods; avoid inhalation/contact (LD₅₀ > 500 mg/kg in rodents) .

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